molecular formula C13H13F4NO3 B3182741 (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine CAS No. 1202859-91-3

(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine

Cat. No. B3182741
CAS RN: 1202859-91-3
M. Wt: 307.24 g/mol
InChI Key: DBPFJABPFPPTMT-CNHKJKLMSA-N
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Description

This compound is an organic molecule with a phenyl ring (a hexagonal carbon ring) that has two difluoromethoxy groups attached at the 3rd and 4th positions. The “(E)” in the name suggests that it has a double bond with substituents on opposite sides .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring with the difluoromethoxy groups and the cyclobutyloxy methanimine group attached. The exact structure would depend on the specific locations of these attachments .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the difluoromethoxy groups might influence its reactivity, solubility, and other properties .

Scientific Research Applications

Antifibrotic Properties

Trifluoromethyl Radical Precursor

Interestingly, 3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime has been explored as a trifluoromethyl radical precursor. Here’s a brief overview:

Aggregation-Induced Emission

Another derivative, Tetra(4-(diethylamino)phenyl)ethene (TPE-4N), is worth mentioning:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a catalyst, it might facilitate a reaction by lowering the activation energy .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its reactivity, potential uses as a catalyst, or other properties .

properties

IUPAC Name

(E)-1-[3,4-bis(difluoromethoxy)phenyl]-N-cyclobutyloxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO3/c14-12(15)19-10-5-4-8(6-11(10)20-13(16)17)7-18-21-9-2-1-3-9/h4-7,9,12-13H,1-3H2/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPFJABPFPPTMT-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)ON=CC2=CC(=C(C=C2)OC(F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)O/N=C/C2=CC(=C(C=C2)OC(F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703984
Record name (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine

CAS RN

1202859-91-3
Record name (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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